molecular formula C11H18O3 B6338719 Ethyl 4-oxo-2-nonenoate CAS No. 18812-29-8

Ethyl 4-oxo-2-nonenoate

Cat. No. B6338719
CAS RN: 18812-29-8
M. Wt: 198.26 g/mol
InChI Key: QYODZBWNXBBERT-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-2-nonenoate, also known as ethyl 4-oxononanoate, is a carboxylic acid ester with the molecular formula C9H16O3. It is a colorless, odorless, and volatile liquid that is used in a variety of scientific and industrial applications. The synthesis of ethyl 4-oxo-2-nonenoate is relatively straightforward and involves the reaction of ethyl alcohol with 4-oxo-2-nonenoic acid. This reaction is also known as the Fischer esterification reaction.

Scientific Research Applications

Chemical Safety and Toxicity Assessment

Ethyl 4-oxo-2-nonenoate, as related to its analog methyl 2-nonenoate, has been thoroughly assessed for various toxicological parameters including genotoxicity, repeated dose toxicity, reproductive toxicity, and others. The findings indicated that methyl 2-nonenoate is not expected to be genotoxic, and its use is considered safe under the evaluated conditions, potentially shedding light on the safety profile of similar compounds like Ethyl 4-oxo-2-nonenoate (Api et al., 2019).

Role in Cancer Research

Ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates, structurally related to Ethyl 4-oxo-2-nonenoate, have shown promising anti-proliferative effects against several cancer cell lines. This points to the potential of such compounds in cancer research and therapy, especially in terms of EGFR inhibitory activity which is a crucial aspect in the development of anticancer agents (Ahmed et al., 2020).

Metabolic Studies

In metabolic studies, compounds structurally similar to Ethyl 4-oxo-2-nonenoate, like 2-ethylhexanoic acid, have been shown to undergo beta-oxidation, with their metabolites detected in human urine. This sheds light on the metabolic pathways and biotransformation of such compounds, which is crucial for understanding their behavior in biological systems (Stingel et al., 2007).

Modification of Proteins and Potential Biological Activity

Ethyl 4-oxo-2-nonenoate, through its structural analogs, has been identified to participate in the modification of proteins, leading to the formation of novel cyclic structures within proteins. These modifications can potentially influence transcriptional activation and other biological activities, providing a pathway for the synthesis of cyclic peptides with potential biological activity (Oe et al., 2003).

Growth-Regulating Activities

Derivatives of compounds similar to Ethyl 4-oxo-2-nonenoate, like 4-hydroxycoumarin derivatives, have been studied for their growth-regulating activities on plants. These studies are crucial for understanding the impact of such compounds on plant growth and development, which can have agricultural implications (Stanchev et al., 2010).

properties

IUPAC Name

ethyl 4-oxonon-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYODZBWNXBBERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Oxo-2-nonenoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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